Methyl 5-bromo-2-methylbenzoate could be a useful intermediate in the synthesis of more complex molecules. The presence of a bromine atom and a methyl ester group makes it a versatile building block for further chemical reactions. PubChem:
The aromatic ring and functional groups in Methyl 5-bromo-2-methylbenzoate might provide a starting point for the development of new drugs. However, further research is needed to explore its potential bioactivity.
Aromatic esters can be used in the development of new materials with specific properties. Methyl 5-bromo-2-methylbenzoate could be investigated for its potential applications in areas like liquid crystals or polymers.
Methyl 5-bromo-2-methylbenzoate is a chemical compound with the molecular formula and a molecular weight of 229.07 g/mol. It is classified as an aromatic ester, characterized by the presence of a bromine atom at the fifth position of the benzene ring and a methyl group at the second position. This compound appears as a white to light yellow powder or crystalline solid, with a melting point ranging from 46 to 50 °C and a boiling point of approximately 265 °C .
The compound is known for its high solubility in methanol and moderate lipophilicity, indicated by its log P values ranging from 2.52 to 3.44 . Methyl 5-bromo-2-methylbenzoate has various applications in organic synthesis and serves as an important intermediate in the production of pharmaceuticals and agrochemicals.
For instance, when reacted with sodium hydride in dimethylformamide, it can be converted into methyl 5-methylbenzoate .
Methyl 5-bromo-2-methylbenzoate exhibits notable biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2, which plays a role in drug metabolism and the biotransformation of various xenobiotics . This property makes it relevant in pharmacological studies and drug development.
Additionally, it has been utilized in biological assays due to its potential as a biochemical reagent, contributing to research in medicinal chemistry and related fields .
The synthesis of methyl 5-bromo-2-methylbenzoate can be achieved through several methods:
Methyl 5-bromo-2-methylbenzoate finds applications across various fields:
Studies on methyl 5-bromo-2-methylbenzoate have highlighted its interactions with cytochrome P450 enzymes, particularly its inhibitory effects on CYP1A2. This interaction is significant for understanding drug metabolism and potential drug-drug interactions involving compounds that are substrates for this enzyme .
Methyl 5-bromo-2-methylbenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Methyl 5-bromo-2-methylbenzoate | 79669-50-4 | - | Contains both bromine and methyl groups on the ring |
| Methyl 5-bromo-2,4-dimethylbenzoate | 152849-72-4 | 0.98 | Has two methyl groups at different positions |
| Methyl 5-bromo-2-ethylbenzoate | 439937-54-9 | 0.96 | Contains an ethyl group instead of a methyl group |
| Methyl 3-bromo-2,6-dimethylbenzoate | 86246-71-1 | 0.96 | Substituents are located at different positions |
Methyl 5-bromo-2-methylbenzoate is unique due to its specific positioning of substituents (bromine at position five and methyl at position two), which influences its chemical reactivity and biological activity compared to similar compounds.
Irritant